molecular formula C24H25NO4 B15298740 (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclohex-1-en-1-yl)propanoic acid

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclohex-1-en-1-yl)propanoic acid

Cat. No.: B15298740
M. Wt: 391.5 g/mol
InChI Key: SFYPAYRBKLICQX-QFIPXVFZSA-N
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Description

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclohex-1-en-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound’s structure includes a cyclohexene ring, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclohex-1-en-1-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Cyclohexene Ring: The cyclohexene ring is introduced through a series of reactions, including alkylation and cyclization.

    Coupling Reaction: The protected amino acid is then coupled with the cyclohexene derivative using coupling reagents such as dicyclohexylcarbodiimide

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

(2S)-3-(cyclohexen-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H25NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-8,10-13,21-22H,1-3,9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1

InChI Key

SFYPAYRBKLICQX-QFIPXVFZSA-N

Isomeric SMILES

C1CCC(=CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCC(=CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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